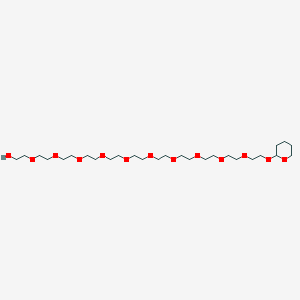

Thp-peg12

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: The Role of Thp-PEG12 Linkers in PROTAC Design and Synthesis

Executive Summary

Thp-PEG12 (Tetrahydropyranyl-Polyethylene Glycol-12) represents a critical class of heterobifunctional linker reagents used in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is bifurcated:

-

Synthetic Mechanism: The THP (Tetrahydropyran) moiety acts as an acid-labile protecting group, enabling orthogonal chemistry during the assembly of the E3 ligase ligand and the Protein of Interest (POI) ligand.

-

Biophysical Mechanism: The PEG12 chain functions as a hydrophilic spacer (approx. 40–50 Å extended length), governing the spatial proximity, solubility, and ternary complex stability required for efficient ubiquitination.

This guide details the chemical behavior of the THP cap, the linkerology of the PEG12 chain, and the protocols for its integration into high-value degraders.

Part 1: The Synthetic Mechanism (The THP Cap)

The "Thp" in Thp-PEG12 refers to the 2-tetrahydropyranyl group, a cyclic acetal used to mask hydroxyl functionalities. In PROTAC synthesis, which often involves complex multi-step convergent routes, the THP group prevents polymerization of the PEG chain and ensures site-selective conjugation.

Chemical Logic of THP Protection

The THP group protects the terminal alcohol of the PEG chain by forming a tetrahydropyranyl ether. This linkage is stable to:

-

Bases: (e.g., LiOH, K2CO3 used in ester hydrolysis).

-

Nucleophiles: (e.g., amines used in amide coupling).

-

Reducing Agents: (e.g., NaBH4).

-

Organometallics: (e.g., Grignard reagents).

This stability allows the other end of the PEG12 linker (often a carboxylic acid, amine, or mesylate) to be coupled to the first ligand (e.g., the E3 ligase binder like Thalidomide or VHL-ligand) without interference from the distal hydroxyl.

The Deprotection Mechanism

Once the first conjugation is complete, the THP group must be removed to reveal the hydroxyl group for the second conjugation step (attachment to the POI ligand). This proceeds via an acid-catalyzed hydrolysis.[1]

Mechanism Steps:

-

Protonation: The ether oxygen of the THP ring is protonated by a mild acid (e.g., p-Toluenesulfonic acid/pTSA).

-

Ring Opening/Elimination: The bond between the PEG oxygen and the THP carbon breaks, releasing the PEG-alcohol and generating a resonance-stabilized oxocarbenium ion.

-

Hydrolysis: The oxocarbenium ion reacts with water to form 5-hydroxypentanal (which exists in equilibrium with its hemiacetal form).

Visualization: The Synthetic Pathway

The following diagram illustrates the orthogonal assembly of a PROTAC using a Thp-PEG12 reagent.

Caption: Orthogonal assembly strategy using Thp-PEG12. The THP group remains intact during the initial coupling, preventing side reactions, and is selectively removed to enable the final assembly.

Part 2: The Biophysical Mechanism (The PEG12 Linker)

Once the THP is removed and the PROTAC is synthesized, the PEG12 moiety dictates the physicochemical and pharmacological properties of the molecule.

Spatial Reach and Ternary Complex Formation

PEG12 is a relatively long linker. A single ethylene glycol unit (-CH2CH2O-) contributes approximately 3.5 Å to the linker length in an extended conformation.

-

Theoretical Extended Length: ~42–48 Å.

-

Hydrodynamic Reality: In aqueous solution, PEG chains adopt a random coil or "worm-like" chain conformation due to the gauche effect in the C-C bonds and anti conformation of C-O bonds.

Mechanism of Action in TPD (Targeted Protein Degradation): The PEG12 linker enables the "wrapping" or long-range reach required when the E3 ligase binding pocket and the POI binding pocket are deeply buried or situated on opposite faces of the proteins. It facilitates the formation of the Ternary Complex (POI:PROTAC:E3) .[2][][4]

-

Too Short: Steric clash prevents complex formation.

-

Too Long (PEG12 risk): High entropic penalty upon binding. The flexible chain must lose degrees of freedom to lock the proteins together. However, PEG12 is often used for "difficult" targets where shorter linkers fail to bridge the gap.

Solubility and Pharmacokinetics

PROTAC warheads (e.g., VHL ligands, kinase inhibitors) are often highly lipophilic.

-

The "Solubility Halo": The high polarity of the 12 oxygen atoms in the PEG12 chain recruits water molecules, significantly lowering the cLogP of the final molecule. This prevents aggregation and improves plasma solubility.

-

Permeability Trade-off: While PEG12 improves solubility, the high molecular weight and polarity can reduce passive membrane permeability.

Data Summary: PEG12 Physicochemical Profile[5]

| Property | Value / Characteristic | Impact on PROTAC |

| Formula | -(CH₂CH₂O)₁₂- | Hydrophilic backbone |

| Molecular Weight | ~530 Da (Linker only) | Adds significant mass; may impact oral bioavailability |

| Extended Length | ~45 Å | Enables bridging of distant binding sites |

| Conformation | Random Coil | High entropic cost; flexible |

| Solubility | High (Water/Polar Organic) | Rescues insoluble warheads |

| Metabolic Stability | Moderate | Susceptible to oxidative degradation (alcohol/aldehyde dehydrogenase) if terminal -OH is exposed |

Part 3: Experimental Protocols

Protocol A: Deprotection of Thp-PEG12 Intermediates

Objective: Remove the THP group to reveal the reactive hydroxyl after the first coupling step.

Reagents:

-

Substrate: Thp-PEG12-Ligand conjugate (0.1 mmol)

-

Acid Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) or Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure:

-

Dissolution: Dissolve 0.1 mmol of the Thp-protected intermediate in 5 mL of MeOH. Ensure complete solubility; mild sonication may be used.

-

Acid Addition: Add 0.1–0.2 equivalents of pTSA (catalytic amount).

-

Note: If the molecule contains acid-sensitive groups (e.g., Boc), use PPTS (a weaker acid) and heat to 55°C, or use Magnesium Bromide in ether for non-acidic deprotection.

-

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the starting material (M+) and appearance of the alcohol product (M - 84 Da).

-

-

Quench: Add solid NaHCO₃ (approx. 5 equivalents) to neutralize the acid. Stir for 10 minutes.

-

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: The crude alcohol is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Validating Linker Efficacy (Ternary Complex Assay)

Objective: Determine if the PEG12 linker successfully facilitates the interaction between the E3 ligase and the POI.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Step-by-Step Workflow:

-

Labeling:

-

Label Recombinant E3 Ligase (e.g., Cereblon) with a Terbium donor fluorophore.

-

Label Recombinant POI (e.g., BRD4) with a fluorescent acceptor (e.g., GFP or chemically labeled dye).

-

-

Dosing: Prepare a serial dilution of the synthesized PEG12-PROTAC in assay buffer.

-

Incubation: Mix E3-Donor (5 nM), POI-Acceptor (5 nM), and PROTAC (variable concentration) in a 384-well plate. Incubate for 60 mins at RT.

-

Measurement: Excite at 340 nm; measure emission at 495 nm (Donor) and 520 nm (Acceptor).

-

Analysis: Calculate the TR-FRET ratio (Em520/Em495).

-

Hook Effect Check: Plot Signal vs. Log[PROTAC]. A bell-shaped curve indicates successful ternary complex formation. At high concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) dominate, causing a signal drop (the Hook Effect).

-

Part 4: Visualization of the "Hook Effect" Mechanism

The PEG12 linker's role is to stabilize the peak of this curve. If the linker is too short, the peak amplitude is low (steric clash). If correct, a distinct bell curve appears.

Caption: The Hook Effect mechanism. The PEG12 linker is critical in the 'Optimal' phase, allowing the two proteins to bridge without steric interference.

References

-

Beshara, C. S., et al. (2020). "The Role of Linkers in PROTAC Design and Synthesis." ChemMedChem. Link

-

Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP deprotection protocols).

-

BroadPharm. "PEG Linkers in PROTAC Development." BroadPharm Technical Notes. Link

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

Sources

role of the THP protecting group in peg linkers

Executive Summary

In the precise architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge but a critical determinant of pharmacokinetics and solubility. Polyethylene Glycol (PEG) linkers are ubiquitous, yet their synthesis presents a fundamental "Symmetry Problem": commercially available PEGs are typically homobifunctional (e.g., HO-PEG-OH).

This guide details the role of the Tetrahydropyranyl (THP) group as the industry-standard solution for breaking this symmetry. We will explore the mechanistic rationale, provide a self-validating experimental protocol, and analyze the orthogonality that makes THP indispensable for generating high-purity heterobifunctional linkers (e.g.,

Part 1: The Strategic Necessity of THP

The primary challenge in PEG linker synthesis is differentiating two identical hydroxyl termini. Attempting to functionalize one end of

-

~25% Unreacted Starting Material

-

~50% Desired Mono-functionalized Product

-

~25% Bi-functionalized Impurity (often inseparable by standard chromatography due to PEG polydispersity).

The THP Solution: The THP group is employed to "mask" one hydroxyl group, creating a temporary asymmetry. Its dominance in PEG chemistry stems from three factors:

-

Electronic Orthogonality: THP ethers are acetals.[1] They are stable to strong bases, nucleophiles, and reducing agents (conditions used to modify the free hydroxyl), but are cleaved rapidly by mild acid.

-

Atom Economy & Cost: Unlike silyl protecting groups (TBDMS) or benzyl ethers, Dihydropyran (DHP)—the reagent for THP—is inexpensive and adds minimal mass, preserving the atom economy of large-scale PEG synthesis.

-

Solubility Preservation: THP is moderately polar, ensuring the PEG chain remains soluble in organic solvents (DCM, THF) required for subsequent functionalization.

Part 2: Mechanistic Principles

The formation of the THP ether is an acid-catalyzed addition of the PEG hydroxyl to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).

Mechanism Diagram

The following diagram illustrates the formation of the oxocarbenium intermediate and the subsequent trapping by the PEG alcohol.

Figure 1: Acid-catalyzed protection mechanism via the oxocarbenium ion intermediate.

Critical Insight - Chirality: The addition of the PEG oxygen to C-2 of the pyran ring creates a new stereocenter. Because commercial DHP is racemic, the resulting THP-PEG is a mixture of diastereomers.

-

Impact: In NMR (

H or

Part 3: Experimental Workflow & Protocols

Workflow: Synthesis of Heterobifunctional PEG (HO-PEG-N3)

This workflow demonstrates the "Symmetry Breaking" strategy.

Figure 2: Step-wise synthesis of Azide-PEG-Alcohol using THP protection.

Detailed Protocol: THP Protection of PEG-Diol

Note: This protocol assumes a 2 kDa PEG. Adjust stoichiometry for different MWs.

Reagents:

-

Polyethylene Glycol (dry, azeotroped with toluene if necessary)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 equivalents per hydroxyl to be protected)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of HO-PEG-OH in anhydrous DCM (5 mL/g of PEG). Maintain under Nitrogen/Argon atmosphere.

-

Activation: Add the acid catalyst (PPTS is preferred for higher acid sensitivity; pTSA is faster). Stir for 5 minutes at 0°C.

-

Addition: Add DHP (12 mmol) dropwise over 10 minutes.

-

Expert Tip: Adding DHP slowly at 0°C minimizes polymerization of DHP itself.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Self-Validation (TLC):

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (9:1).

-

Stain: Iodine vapor or Dragendorff reagent (specific for PEG).

-

Result: The THP-protected PEG will have a higher

(less polar) than the starting diol.

-

-

Quenching (Critical): Add Triethylamine (TEA) (0.2 eq relative to acid) to neutralize the catalyst.

-

Why? If you concentrate the solution while acidic, the heat will reverse the reaction, removing the THP group.

-

-

Workup (PEG Specific):

-

Concentrate DCM to a viscous syrup.

-

Precipitate by pouring slowly into cold Diethyl Ether or MTBE with vigorous stirring.

-

Filter the white solid and dry under vacuum.

-

Part 4: Comparative Analysis

Why choose THP over other hydroxyl protecting groups?

| Feature | THP (Tetrahydropyranyl) | TBDMS (Silyl Ether) | Bn (Benzyl Ether) |

| Formation | Acid catalyzed (DHP) | Base catalyzed (Silyl chloride) | Base catalyzed (BnBr) |

| Cleavage | Mild Acid (pH 2-4) | Fluoride (TBAF) or Acid | Hydrogenolysis ( |

| Stability | Stable to Base, Nucleophiles | Unstable to Acid, Base (mod.)[1][2][3][4][5] | Very Stable |

| Atom Economy | Excellent (Adds | Moderate | Moderate |

| Cost | Very Low | High | Low |

| Chirality | Creates Stereocenter | Achiral | Achiral |

| Best Use | General PEG linkers | Analytical scale / High value | Permanent blocking |

Part 5: Stability & Troubleshooting

Stability Profile:

-

Stable: 1M NaOH, LiAlH4, NaH, Grignard reagents, Alkylating agents (Tosylation conditions).

-

Unstable: HCl, TFA, Acetic Acid (80%), Lewis Acids (

).

Common Failure Modes:

-

Premature Deprotection: Occurs during rotary evaporation if the reaction mixture is not neutralized with TEA first.

-

Incomplete Protection: Often due to wet PEG. PEG is hygroscopic; water competes with the alcohol for DHP, forming hemiacetal byproducts. Always dry PEG via azeotropic distillation with toluene before reaction.

-

"Impure" NMR: As noted, the diastereomeric center at the acetal carbon splits signals. Verify purity via MALDI-TOF MS or HPLC rather than relying solely on NMR peak multiplicity.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3]

-

Haddleton, D. M., et al. (2016). "Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators." Polymer, 105, 177-189. [6]

-

Nagasaki, Y., et al. (2012). "Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method." Polymer Chemistry.

-

JenKem Technology. "Heterobifunctional PEG Derivatives and Linkers." Technical Catalog.

-

BroadPharm. "PEG Linkers and Reagents." Product Guide.

Sources

A Deep Dive into the Solubility of THP-PEG12: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Drug Discovery

In the intricate landscape of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount. Among these, solubility stands as a critical gatekeeper, dictating a molecule's behavior from initial formulation to its ultimate pharmacokinetic profile. This guide provides an in-depth exploration of the solubility characteristics of THP-PEG12, a bifunctional linker comprised of a 12-unit polyethylene glycol (PEG) chain capped at both ends with a tetrahydropyranyl (THP) group. As a Senior Application Scientist, my aim is to not only present the theoretical underpinnings of THP-PEG12 solubility but also to provide a practical, field-proven framework for its empirical determination and application. This document is designed for the discerning researcher, scientist, and drug development professional who requires a blend of robust scientific principles and actionable experimental insights.

Deconstructing THP-PEG12: A Tale of Two Moieties

To comprehend the solubility of THP-PEG12, we must first dissect its constituent parts: the hydrophilic polyethylene glycol (PEG) core and the lipophilic tetrahydropyranyl (THP) protecting groups. The interplay between these two opposing functionalities governs the molecule's overall solubility profile.

The Hydrophilic Engine: Polyethylene Glycol (PEG)

The PEG component, a polymer of 12 ethylene oxide units, is the primary driver of aqueous solubility. The repeating ether linkages in the PEG backbone are capable of forming hydrogen bonds with water molecules, rendering PEG and its derivatives highly soluble in aqueous solutions.[1] This hydrophilicity is a key attribute in drug delivery, as it can enhance the solubility of hydrophobic drug molecules.[2] However, the solubility of PEG derivatives is also influenced by their molecular weight; as the chain length increases, solubility in both water and organic solvents can decrease.[3]

The Lipophilic Gatekeepers: Tetrahydropyranyl (THP) Groups

The tetrahydropyranyl (THP) group is a common protecting group for alcohols in organic synthesis. Chemically, it is a cyclic ether, and its introduction to a molecule generally increases lipophilicity.[4] The presence of the two THP end-caps on the PEG12 chain significantly alters the solubility characteristics of the parent PEG diol. These bulky, nonpolar groups are expected to decrease the molecule's affinity for highly polar solvents like water and increase its solubility in organic solvents of moderate to low polarity.[5]

The Synergy of Structure: Predicting the Solubility of THP-PEG12

The overall solubility of THP-PEG12 is a delicate balance between the hydrophilicity of the PEG12 core and the lipophilicity of the terminal THP groups. We can predict its general solubility behavior as follows:

-

High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] These solvents can effectively solvate both the polar PEG chain and the nonpolar THP groups.

-

Moderate to Low Solubility: Expected in less polar solvents like ethyl acetate and toluene. The solubility in alcohols like ethanol and methanol is likely to be moderate, influenced by the interplay of hydrogen bonding with the PEG chain and the hydrophobic nature of the THP groups.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbons such as hexane.[5][4] The hydrophobic THP groups will significantly hinder dissolution in aqueous media.

This predictive framework provides a strong starting point for solvent selection in synthesis, purification, and formulation development involving THP-PEG12.

Quantifying the Unknown: Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate and reproducible research and development. This section outlines robust, self-validating protocols for quantifying the solubility of THP-PEG12 in various organic solvents.

The Foundational Principle: The Shake-Flask Method

The most common and straightforward method for determining equilibrium solubility is the shake-flask method. This involves agitating an excess of the solute (THP-PEG12) in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of THP-PEG12 solubility.

Sources

Technical Guide: THP-PEG12 Linkers in Precision Medicine

This guide details the chemical identity, strategic application, and experimental protocols for THP-PEG12-Alcohol , a specialized heterobifunctional linker used in precision drug development (PROTACs, ADCs).[]

Executive Summary

THP-PEG12 (specifically THP-PEG12-Alcohol ) is a monodisperse polyethylene glycol (PEG) linker featuring a Tetrahydropyranyl (THP) protecting group on one terminus and a free hydroxyl group on the other.[] It acts as a critical "chemical bridge" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[]

Its core value lies in orthogonal protection : the THP group masks one hydroxyl, allowing researchers to chemically modify the free end (e.g., attaching an E3 ligase ligand) without polymerization or side reactions. The THP group can subsequently be removed under mild acidic conditions to reveal the second hydroxyl for further conjugation.

Chemical Identity & Physical Properties[2]

The following data characterizes the mono-protected THP-PEG12-Alcohol , the most common derivative used for stepwise linker synthesis.

Core Specifications

| Property | Value |

| Product Name | THP-PEG12-Alcohol |

| IUPAC Name | 2-[2-[2-[...]-ethoxy]ethoxy]tetrahydropyran (simplified) |

| Molecular Formula | C₂₉H₅₈O₁₄ |

| Molecular Weight | 630.76 Da |

| CAS Number | Not universally assigned (Catalog-specific identifiers used) |

| Appearance | Colorless to light yellow viscous liquid or semi-solid |

| Solubility | Soluble in DMSO, DMF, DCM, Water |

| Purity Grade | Typically ≥95% (NMR/HPLC) |

Structural Composition

The molecule consists of a 12-unit ethylene glycol chain (

-

Terminus A: Hydroxyl (-OH) – Reactive handle.[]

-

Linker Body: PEG12 spacer – Provides solubility and flexibility.[]

-

Terminus B: Tetrahydropyranyl (THP) ether – Acid-labile protecting group.[]

Strategic Utility: Why Use THP-PEG12?

In complex organic synthesis, particularly for PROTACs, bifunctional linkers with two identical groups (like HO-PEG-OH) lead to uncontrollable polymerization or "double-ended" byproducts.[]

THP-PEG12 solves this via Orthogonality:

-

Base Stability: The THP ether is stable under basic conditions (e.g.,

, NaH), allowing alkylation or etherification of the free hydroxyl end. -

Nucleophilic Stability: It resists attack by organometallics (Grignard reagents) and reducing agents (LiAlH₄).

-

Selective Deprotection: The THP group is cleaved only by acid catalysis (e.g., HCl, p-TsOH), revealing the latent hydroxyl only when needed.

Experimental Framework

Protocol A: General Conjugation Workflow (PROTAC Synthesis)

This workflow demonstrates how to use THP-PEG12-Alcohol to link two different ligands (Ligand A and Ligand B).

Step 1: Conjugation of Ligand A (Base-Catalyzed) []

-

Reagents: Ligand A-Halide (e.g., Tosylate/Mesylate), THP-PEG12-OH, NaH (Sodium Hydride).[]

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Dissolve THP-PEG12-OH in dry DMF at 0°C.

-

Add NaH (1.2 eq) and stir for 30 min to generate the alkoxide.

-

Add Ligand A-Halide dropwise.

-

Stir at RT for 4–12 hours.

-

Outcome: THP-PEG12-O-Ligand A. (THP remains intact).[]

-

Step 2: THP Deprotection (Acid-Catalyzed) []

-

Reagents: p-Toluenesulfonic acid (p-TsOH) or HCl (4M in dioxane).[]

-

Solvent: Methanol (MeOH) or DCM/MeOH mixture.

-

Procedure:

-

Dissolve the intermediate (THP-PEG12-O-Ligand A) in MeOH.[]

-

Add catalytic p-TsOH (0.1 eq).[]

-

Stir at RT for 1–2 hours. Monitor via TLC (THP is less polar; product is more polar).

-

Neutralize with

, filter, and concentrate. -

Outcome: HO-PEG12-O-Ligand A.

-

Step 3: Conjugation of Ligand B

-

Reaction: Mitsunobu reaction or alkylation of the newly revealed hydroxyl with Ligand B.

Protocol B: Self-Validating Quality Control

To ensure the integrity of the linker before and after reactions, use these validation checkpoints:

-

¹H NMR (DMSO-d6):

-

THP Signal: Look for the characteristic acetal proton (O-CH-O) multiplet at ~4.55–4.65 ppm .[] Its disappearance confirms deprotection.

-

PEG Backbone: Strong peak at ~3.5–3.6 ppm (approx 48-50 protons).[]

-

-

Mass Spectrometry (LC-MS):

-

Protected: Observe

or -

Deprotected: Mass shifts by -84 Da (Loss of THP,

).[]

-

Visualization: Synthesis Logic

The following diagram illustrates the strategic deprotection workflow for PROTAC synthesis using THP-PEG12.[]

Figure 1: Stepwise synthesis workflow utilizing the orthogonal stability of the THP protecting group.

Storage & Handling

-

Storage: -20°C under nitrogen or argon atmosphere.

-

Stability: Hygroscopic. Avoid prolonged exposure to moisture, which may hydrolyze the THP group over time if trace acid is present.

-

Reconstitution: Allow vial to warm to room temperature before opening to prevent condensation.

References

-

MedChemExpress (MCE). THP-PEG12-alcohol Product Datasheet. Retrieved from .

-

BroadPharm. THP-PEG12-alcohol: PEG Linkers for PROTAC Synthesis. Retrieved from (Note: Catalog reference for structural analog m-PEG12-alcohol used for comparative data).[]

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Canonical text for THP deprotection mechanisms).

-

An, S., et al. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[] EBioMedicine, 36, 553-562.[]

Sources

A Technical Guide to the Utilization of THP-PEG12 Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Tetrahydropyranyl-PEG12 (THP-PEG12) linkers, a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will delve into the commercial sources of these linkers, their unique chemical properties, and provide detailed, field-proven protocols for their application in research settings.

I. The Strategic Importance of THP-PEG12 Linkers in Bioconjugation

The development of targeted therapeutics, such as ADCs, hinges on the precise and controlled delivery of a potent payload to its intended target. The linker connecting the targeting moiety (e.g., a monoclonal antibody) to the therapeutic agent is a pivotal element in the design of these complex molecules.[1] The THP-PEG12 linker offers a unique combination of features that address several key challenges in this field.

The polyethylene glycol (PEG) component, consisting of 12 repeating ethylene glycol units, imparts favorable pharmacokinetic properties.[2] The hydrophilic nature of the PEG chain enhances the solubility of the entire ADC, mitigating the aggregation issues often associated with hydrophobic payloads.[3] This increased solubility and hydrodynamic volume also contribute to a longer circulation half-life by reducing renal clearance.[3]

The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for a hydroxyl functionality on the linker. This allows for a staged conjugation strategy where the payload can be attached to the linker, and the targeting molecule can be subsequently conjugated without unwanted side reactions. The THP group remains stable under neutral and basic conditions but can be efficiently cleaved in the acidic environment of endosomes and lysosomes within the target cell, facilitating the release of the active payload.[4][5] This pH-sensitive release mechanism is a cornerstone of developing effective and safe targeted therapies.

II. Commercial Availability of THP-PEG12 for Research

A number of specialized chemical suppliers provide THP-PEG12 and its derivatives for research purposes. These suppliers offer a range of functionalized linkers to accommodate various conjugation chemistries. When selecting a supplier, researchers should consider factors such as purity, the availability of different functional groups, and the option for custom synthesis.

| Supplier | Featured THP-PEG12 Products | Custom Synthesis |

| BroadPharm | THP-PEG12, THP-PEG4[2] | Yes |

| DC Chemicals | THP-PEG12, THP-PEG5[6] | Not explicitly stated |

| MedChemExpress | THP-PEG12-THP (for PROTACs), m-PEG12-OH[7] | Not explicitly stated |

| Creative PEGWorks | Wide range of PEG derivatives[8] | Yes[8] |

| JenKem Technology | Specializes in PEG linkers for ADCs[9] | Yes[9] |

III. The Chemistry of THP-PEG12: A Closer Look

The functionality of the THP-PEG12 linker is rooted in the distinct properties of its two key components: the PEG12 spacer and the THP protecting group.

A. The Polyethylene Glycol (PEG) Spacer

The PEG12 spacer is a monodisperse chain of 12 ethylene glycol units. This well-defined length is crucial for ensuring the homogeneity of the final bioconjugate, which simplifies characterization and ensures batch-to-batch reproducibility. The hydrophilic nature of PEG is paramount, as it helps to overcome the solubility challenges posed by many potent cytotoxic payloads, which are often hydrophobic. By increasing the overall hydrophilicity of the ADC, the PEG linker reduces the propensity for aggregation, a major obstacle in the manufacturing and formulation of these complex biologics.

B. The Tetrahydropyranyl (THP) Protecting Group

The THP group is an acetal that serves as a protecting group for a hydroxyl moiety. It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.[4] The resulting THP ether is stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments. This stability is essential during the multi-step synthesis of an ADC, allowing for the selective modification of other functional groups on the linker, payload, or antibody.

The key feature of the THP group in the context of drug delivery is its acid lability. Upon internalization of the ADC into a target cell and trafficking to the acidic environment of the endosome (pH 5.0-6.5) and lysosome (pH 4.5-5.0), the acetal linkage is hydrolyzed, liberating the hydroxyl group and triggering the release of the payload.[5] This pH-dependent cleavage ensures that the potent cytotoxic agent is released preferentially at the site of action, minimizing off-target toxicity.

IV. Experimental Workflows: A Step-by-Step Guide

The following protocols provide a generalized framework for the synthesis of an Antibody-Drug Conjugate using a THP-PEG12 linker. These should be considered as a starting point, and optimization may be necessary depending on the specific antibody, payload, and linker derivative used.

A. Workflow for ADC Synthesis with a THP-PEG12 Linker

Sources

- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. creativepegworks.com [creativepegworks.com]

- 9. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]

Precision Bioconjugation with THP-PEG12: Orthogonal Linker Strategies

Executive Summary: The Orthogonal Advantage

In the architecture of complex bioconjugates—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—linker design is as critical as the payload itself. THP-PEG12 (Tetrahydropyranyl-PEG12-alcohol) represents a sophisticated solution to the "bifunctionality paradox."

To link two distinct molecules (e.g., an E3 ligase ligand and a target protein ligand), chemists need a homobifunctional chain (PEG) that behaves heterobifunctionally during synthesis. THP-PEG12 achieves this via orthogonal protection : one end of the PEG12 chain is masked by an acid-labile Tetrahydropyranyl (THP) group, while the other remains a free hydroxyl (-OH). This allows for sequential, controlled conjugation without the risk of polymerization or symmetric byproducts.

This guide details the mechanistic principles, experimental workflows, and troubleshooting protocols for deploying THP-PEG12 in high-value bioconjugation.

Chemical Identity and Mechanism

The Reagent Profile

THP-PEG12 is a monodisperse polyethylene glycol linker. Its asymmetry is its defining feature.

| Property | Specification |

| Chemical Name | Tetrahydropyranyl-O-(CH₂CH₂O)₁₂-H |

| Abbreviation | THP-PEG12-OH |

| Molecular Weight | ~630.76 Da |

| Solubility | High (Water, DMSO, DMF, DCM, Methanol) |

| Reactive Group A | Hydroxyl (-OH) : Nucleophilic, oxidizable, activatable (e.g., to Tosylate).[1] |

| Protecting Group B | Tetrahydropyranyl (THP) : Acetal linkage.[2][3] Stable to base; cleaved by acid.[4] |

| Stability | Stable in basic conditions (pH > 8), reducing agents, and organometallics. |

Mechanism of Action: The Acetal Switch

The THP group functions as a cyclic acetal. In the absence of acid, it is inert, effectively "capping" one end of the PEG chain. This allows aggressive chemistry (e.g., alkylation, Mitsunobu reaction) to be performed on the free hydroxyl end without affecting the THP end.

The Deprotection Event: Upon exposure to mild acid (e.g., Pyridinium p-toluenesulfonate [PPTS] or dilute HCl), the acetal oxygen is protonated, leading to ring opening and hydrolysis. This reveals the second hydroxyl group, restoring the linker's bifunctionality for the final conjugation step.

Critical Distinction: Do not confuse the THP protecting group (Tetrahydropyranyl) with THP reducing agent (Tris(hydroxypropyl)phosphine). They are chemically distinct entities used in different stages of bioconjugation.

Strategic Workflows

The power of THP-PEG12 lies in enabling Sequential Asymmetric Conjugation . The following diagram illustrates the standard workflow for synthesizing a PROTAC linker-payload intermediate.

Visualization: The Orthogonal Conjugation Cycle

Figure 1: Step-wise synthesis of a heterobifunctional linker using THP-PEG12. The THP group protects the second terminus until Ligand 1 is securely attached.

Experimental Protocols

Protocol A: Activation of Free Hydroxyl (Tosylation)

Objective: Convert the free -OH of THP-PEG12 into a good leaving group (Tosylate) for subsequent nucleophilic substitution.

Materials:

-

THP-PEG12-OH (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve THP-PEG12-OH in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Base Addition: Add TEA and cool the solution to 0°C on an ice bath.

-

Activation: Dropwise add a solution of TsCl in DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (the Tosylate is UV active; the starting PEG is not).

-

Workup: Wash with water, brine, dry over MgSO₄, and concentrate.

-

Validation: 1H NMR should show aromatic Ts signals (~7.3, 7.8 ppm) and the disappearance of the terminal -OH proton.

Protocol B: THP Deprotection (The "Unmasking")

Objective: Remove the THP group to reveal the terminal hydroxyl without damaging the newly attached payload.

Method 1: Mild Deprotection (Recommended for acid-sensitive payloads)

-

Reagent: Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 eq).

-

Solvent: Ethanol or Methanol.[5]

-

Temperature: 55°C (warm) or RT (longer time).

-

Steps:

-

Dissolve the conjugate (THP-PEG12-Ligand) in Ethanol.

-

Add catalytic PPTS.

-

Stir at 55°C for 2–4 hours.

-

Quench: Neutralize with a drop of TEA if necessary, or simply concentrate and purify.

-

Purification: Silica gel chromatography is usually required to remove the cleaved THP byproduct (dihydropyran derivatives) and PPTS.

-

Method 2: Strong Deprotection (Fast, for robust payloads)

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Conditions: Stir at 0°C to RT for 30–60 minutes.

-

Note: This method is aggressive and may cleave other acid-labile groups (e.g., Boc, t-Butyl esters). Use only if the payload is stable.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection | Acid too weak or reaction time too short. | Switch from PPTS to p-TsOH (p-Toluenesulfonic acid) or increase temperature to 60°C. |

| Product Degradation | Acid concentration too high; payload instability. | Use Method 1 (PPTS) at Room Temperature. Add a scavenger (e.g., triethylsilane) if carbocation intermediates are reacting with the payload. |

| Poor Solubility | Payload is highly lipophilic. | THP-PEG12 is amphiphilic, but if the payload is very greasy, use DMF/DCM mixtures instead of pure alcohol for the deprotection step. |

| Transesterification | Using Methanol with ester-containing payloads. | If your payload contains an ester, avoid Methanol/Ethanol during deprotection. Use HCl in THF/Water or Acetic Acid/THF/Water (4:2:1) to prevent ester exchange.[5] |

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for THP cleavage conditions: PPTS/EtOH).

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. Discussions on Mild THP Removal Conditions in Complex Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Thp-peg12 deprotection protocol using acidic conditions

Application Note: High-Fidelity Deprotection of Thp-PEG12 Linkers Under Acidic Conditions

Abstract & Strategic Context

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the Thp-PEG12 (Tetrahydropyranyl-protected polyethylene glycol, 12-mer) motif serves as a critical, monodisperse hydrophilic spacer. The THP group is favored for its stability against strong bases and nucleophiles used during linker assembly. However, its removal—deprotection—is a pivotal step that often dictates the yield and purity of the final linker payload.

This guide details the acid-catalyzed hydrolysis of Thp-PEG12. Unlike small hydrophobic molecules, PEG12 chains are amphiphilic, creating unique challenges in workup and purification (e.g., aqueous partitioning and "streaking" on silica). We present two protocols: a Mild Standard Protocol (PPTS) for sensitive substrates and a Rapid Protocol (HCl) for robust scaffolds, integrated with a self-validating purification strategy.

Mechanistic Foundation

The deprotection of THP ethers is an acid-catalyzed hydrolysis.[1][2][3] Understanding this mechanism is essential for troubleshooting incomplete reactions or side-product formation.

Key Chemical Transformation: The reaction converts the THP acetal into the free PEG alcohol and 5-hydroxyvaleraldehyde (which exists in equilibrium with its hemiacetal form, 2-hydroxytetrahydropyran).

Mechanism Diagram:

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the oxocarbenium ion is the rate-limiting step, driven by the stability of the cation and solvent polarity.

Critical Experimental Parameters

Before initiating the protocol, evaluate these three variables to ensure "Right First Time" success.

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents stabilize the transition state (oxocarbenium ion) and prevent reversibility by overwhelming the equilibrium. |

| Acid Choice | PPTS (Mild) vs. HCl (Strong) | PPTS (Pyridinium p-toluenesulfonate) is buffered and gentle, ideal if the linker contains acid-sensitive groups (e.g., Boc, t-Butyl esters). HCl is faster but risks cleaving other protecting groups. |

| Concentration | 0.1 M - 0.2 M | PEG12 is viscous. High concentrations lead to poor mixing and entrapment of acid, causing local degradation. |

| Detection | Stain (Iodine/Dragendorff) | Pure PEG chains often lack UV chromophores. Do not rely solely on UV254 unless the linker has an aromatic cap. |

Protocol A: Mild Deprotection (PPTS Method)

Recommended for complex linkers containing other acid-sensitive moieties (e.g., Boc amines).

Reagents:

-

Substrate: Thp-PEG12-X

-

Solvent: Methanol (HPLC Grade)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Thp-PEG12 substrate in Methanol (0.1 M concentration).

-

Note: If the substrate is not fully soluble in MeOH, use a 1:1 mixture of DCM:MeOH.

-

-

Catalyst Addition: Add 0.1 to 0.2 equivalents of PPTS.

-

Why: PPTS is a weak acid salt. Only catalytic amounts are needed. Excess acid complicates the workup.

-

-

Reaction: Stir at 55°C for 4–6 hours.

-

Monitoring: Check TLC every 2 hours.

-

TLC Mobile Phase: 10% MeOH in DCM.

-

Visualization: Stain with Iodine vapor or KMnO4. The Product (PEG-OH) will be more polar (lower Rf) than the starting material.

-

-

Quench: Once conversion is >95%, cool to room temperature.

-

Workup (The "PEG" Challenge):

-

Option A (Small Scale <100mg): Evaporate solvent directly. Load the crude oil onto a flash column.

-

Option B (Large Scale >1g): Dilute with DCM. Wash with brine (saturated NaCl).

-

Caution: Do not use pure water for washes; PEG12 is highly water-soluble and will partition into the aqueous phase. Brine "salts out" the PEG into the organic layer.

-

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: Rapid Deprotection (HCl Method)

Recommended for simple Thp-PEG12 intermediates where speed is prioritized and no acid-labile groups are present.

Reagents:

-

Substrate: Thp-PEG12-X

-

Acid: 4M HCl in Dioxane or concentrated aqueous HCl

-

Solvent: Methanol or Ethanol[6]

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in Methanol (0.1 M).

-

Acid Addition: Add 3–5 drops of 4M HCl in Dioxane (or 6M aq. HCl) per mmol of substrate. pH should be ~2–3.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Note: Heating is usually unnecessary with mineral acids and may cause PEG chain degradation (autoxidation) if not careful.

-

-

Neutralization: Add solid NaHCO3 or triethylamine (TEA) until pH is neutral (pH 7).

-

Critical: Neutralize before concentrating to prevent acid-catalyzed polymerization or degradation during evaporation.

-

-

Filtration: Filter off solid salts (if NaHCO3 used).

-

Concentration: Evaporate solvent to yield crude oil.

Purification & Validation Strategy

Purifying PEG12 requires specific chromatographic conditions due to its polarity and lack of UV absorbance.

Workflow Diagram:

Figure 2: Decision tree for purification and detection of PEGylated species.

Chromatography Conditions:

-

Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).

-

Mobile Phase (Silica): DCM : Methanol (0%

15% MeOH).-

Tip: Add 1% NH4OH to the mobile phase if "streaking" occurs. This deactivates acidic sites on the silica.

-

-

Mobile Phase (C18): Water : Acetonitrile (with 0.1% TFA).

Self-Validating Analytical Checkpoints:

-

NMR (1H):

-

Success Indicator: Disappearance of the acetal proton multiplet at

4.60–4.80 ppm . -

Purity Indicator: Appearance of the PEG backbone as a massive singlet/multiplet at

3.60 ppm .

-

-

Mass Spectrometry (LC-MS):

-

Look for the mass of [M+H]+ or [M+Na]+.

-

Note: PEG12 often ionizes as a "bell curve" of adducts if the starting material was not strictly monodisperse.

-

Troubleshooting

| Issue | Root Cause | Corrective Action |

| Incomplete Reaction | Equilibrium reached; water accumulation. | Add a molecular sieve to the reaction or switch to anhydrous MeOH to drive the equilibrium forward. |

| Low Yield (Workup) | Product lost to aqueous phase. | Saturate the aqueous layer with NaCl (Brine) and perform 5x extractions with DCM or Chloroform. |

| New Impurity by TLC | Acid-catalyzed dimerization or side-reaction. | Reduce temperature to RT and switch to Protocol A (PPTS). Ensure acid is neutralized immediately upon completion. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on THP stability and removal).

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP Ethers).

-

[Link]

-

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2][3] The Journal of Organic Chemistry, 42(23), 3772–3774.

-

[Link]

-

- BroadPharm. (n.d.). PEG Linker Solubility and Handling Guide.

Sources

Application Notes & Protocols: Strategic Implementation of Thp-PEG12 Linkers in Solid-Phase Peptide Synthesis

I. Preamble: Advancing Peptide Synthesis through Innovative Linker Strategies

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences.[1][2] The success of SPPS is intrinsically linked to the continual innovation in its core components: solid supports, coupling reagents, and, critically, the strategic use of protecting groups and linkers.[1][3] This guide delves into the application of a specialized linker construct, the Tetrahydropyranyl-protected Polyethylene Glycol (Thp-PEG) linker, specifically focusing on a 12-unit PEG chain (Thp-PEG12), within the framework of modern peptide synthesis.

Polyethylene Glycol (PEG) linkers are widely employed to enhance the solubility and pharmacokinetic properties of peptides and other biomolecules.[4][5] Their incorporation can improve the handling of hydrophobic sequences during synthesis and confer advantageous therapeutic properties to the final product. The tetrahydropyranyl (Thp) group, a well-established acid-labile protecting group for hydroxyl functionalities, offers a unique strategic advantage in SPPS.[6][7] Its stability under basic conditions and facile removal under mild acidic conditions make it an excellent candidate for orthogonal protection schemes, particularly within the widely used Fmoc/tBu strategy.[6][8]

This document provides a comprehensive overview of the rationale, experimental design, and detailed protocols for the effective use of a Thp-PEG12 linker in SPPS. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker technologies for the synthesis of complex or modified peptides.

II. The Thp-PEG12 Linker: A Chemist's Perspective

The utility of a Thp-PEG12 linker in SPPS is rooted in the distinct chemical properties of its constituent parts: the tetrahydropyranyl (Thp) protecting group and the 12-unit polyethylene glycol (PEG12) spacer.

A. The Tetrahydropyranyl (Thp) Protecting Group: An Acid-Labile Sentinel

The Thp group is an acetal-type protecting group, typically used for hydroxyl moieties.[9] Its defining characteristic is its stability to a wide range of chemical conditions, including strong bases, nucleophiles, and organometallic reagents, while being readily cleaved under acidic conditions.[9] This chemical dichotomy is the cornerstone of its utility in an orthogonal protection strategy within Fmoc-SPPS.

-

Stability: The Thp ether linkage is completely stable to the standard conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[8] This stability is crucial, as it ensures the integrity of the linker throughout the iterative cycles of peptide chain elongation.

-

Lability: The Thp group is cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is the standard reagent for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu).[8]

This compatibility allows for the selective deprotection of the Fmoc group at each cycle without affecting the Thp-protected linker, and the eventual removal of the Thp group during the final cleavage step.

B. The Polyethylene Glycol (PEG12) Spacer: A Modifier of Physicochemical Properties

The PEG12 component of the linker is a monodisperse chain of 12 ethylene glycol units.[10] The inclusion of this hydrophilic spacer between the solid support and the growing peptide chain offers several advantages:

-

Enhanced Solubility: The PEG chain can improve the solvation of the resin-bound peptide, which is particularly beneficial for hydrophobic or aggregation-prone sequences.[4] This can lead to more efficient coupling reactions and higher purity of the crude peptide.

-

Increased Flexibility and Accessibility: The PEG spacer physically distances the peptide from the resin matrix, potentially reducing steric hindrance and improving the accessibility of reagents to the reaction sites.[4]

-

Pharmacokinetic Modification: When the PEG linker remains attached to the peptide after cleavage (depending on the overall synthetic strategy), it can improve the solubility, stability, and in vivo circulation time of the final peptide-drug conjugate.[5]

The combination of the Thp protecting group and the PEG12 spacer creates a versatile tool for advanced peptide synthesis.

III. Experimental Workflow: Thp-PEG12 in Fmoc-SPPS

The following section outlines a comprehensive workflow for the integration of a hypothetical heterobifunctional Thp-O-(PEG)12-COOH linker into an Fmoc-based solid-phase peptide synthesis protocol. This workflow assumes the use of an aminomethylated solid support (e.g., Rink Amide AM resin) for the synthesis of a C-terminally amidated peptide.

A. Overall Synthesis Strategy

The overarching strategy involves the following key phases:

-

Linker Immobilization: Covalent attachment of the Thp-PEG12-COOH linker to the amine-functionalized solid support.

-

Thp Deprotection: Selective removal of the acid-labile Thp group to expose a terminal hydroxyl group on the linker.

-

First Amino Acid Coupling: Esterification of the first Fmoc-protected amino acid to the newly exposed hydroxyl group.

-

Peptide Chain Elongation: Standard iterative cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence.

-

Final Cleavage and Deprotection: Treatment with a strong acid cocktail to cleave the peptide from the resin and remove all acid-labile protecting groups.

This workflow is visually represented in the following diagram:

Caption: Orthogonal protection scheme in Thp-PEG12 SPPS.

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and solid support used.

A. Materials and Reagents

| Reagent/Material | Recommended Grade/Purity | Supplier (Example) |

| Rink Amide AM Resin (100-200 mesh) | 0.5-0.8 mmol/g | Sigma-Aldrich |

| Thp-O-(PEG)12-COOH | >95% | Custom Synthesis |

| Fmoc-amino acids | SPPS Grade | ChemPep |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | >99% | Sigma-Aldrich |

| HBTU, HATU, or HCTU | SPPS Grade | AAPPTec |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, SPPS Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

B. Protocol 1: Immobilization of Thp-PEG12-COOH Linker

-

Resin Swelling: Swell 1.0 g of Rink Amide AM resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Reagent Preparation: In a separate vial, dissolve Thp-O-(PEG)12-COOH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the prepared linker solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

-

Capping (Optional but Recommended): To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as described in step 5.

C. Protocol 2: Thp Group Deprotection

This step must be performed with care to avoid premature cleavage of other acid-labile groups if they were present.

-

Resin Preparation: Wash the Thp-PEG12-functionalized resin with DCM (3 x 10 mL).

-

Deprotection Cocktail: Prepare a solution of 5% TFA in DCM (v/v).

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 10 minutes.

-

Neutralization and Washing: Drain the acidic solution and immediately wash the resin with DCM (3 x 10 mL), followed by 10% DIPEA in DMF (2 x 10 mL), and finally DMF (3 x 10 mL).

D. Protocol 3: Coupling of the First Fmoc-Amino Acid

-

Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM.

-

Activation: Add DIC (4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin (from Protocol 2).

-

Agitation: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction using a Kaiser test.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

E. Protocol 4: Standard Fmoc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

-

Amino Acid Coupling:

-

Prepare a solution of the next Fmoc-amino acid (4 equivalents), a coupling agent (e.g., HBTU, 3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 45-60 minutes.

-

Monitor the reaction completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Return to Step 1 for the next amino acid.

F. Protocol 5: Final Cleavage and Peptide Precipitation

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution (50 mL). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

V. Trustworthiness and Validation

The protocols described herein are based on well-established principles of solid-phase peptide synthesis and the known reactivity of the chemical moieties involved. [8][9][11]To ensure the success of the synthesis, the following validation steps are recommended:

-

Reaction Monitoring: The use of the Kaiser test (or an alternative ninhydrin-based test) after each coupling step is crucial to ensure that the reaction has gone to completion.

-

Mass Spectrometry: After the final cleavage, the crude product should be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity and purity of the desired peptide.

-

Chromatographic Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for its subsequent purification.

By following these validation procedures, the researcher can have high confidence in the identity and quality of the synthesized peptide.

VI. Conclusion

The strategic use of a Thp-PEG12 linker offers a sophisticated approach to modern solid-phase peptide synthesis. By leveraging the orthogonal nature of the Thp protecting group in conjunction with standard Fmoc/tBu chemistry, researchers can access novel synthetic pathways for creating complex, modified, or aggregation-prone peptides. The hydrophilic PEG component further enhances the synthetic efficiency and can impart beneficial properties to the final product. The detailed protocols and workflows provided in this guide serve as a robust starting point for the successful implementation of this advanced linker strategy in the laboratory.

VII. References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 344–353.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers. Retrieved from [Link]

-

Valkenier, H., et al. (2014). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 4(69), 36643-36651.

-

Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 344-353.

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

-

Albericio, F., & Kruger, H. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(15), 5849.

-

Kruger, H. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Organic Chemistry: Current Research, 12(2).

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4345-4348.

-

Albericio, F., & Kruger, H. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health.

-

Danishefsky, S. J., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(4), 815-819.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]

- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]

- 11. chem.uci.edu [chem.uci.edu]

Application Note: A Modular Approach to PROTAC Synthesis Featuring a Tetrahydropyranyl (Thp)-Protected PEG12 Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thp-peg12-based linker. PROTAC technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[1][2] This guide focuses on the strategic use of a polyethylene glycol (PEG) linker, which enhances solubility and pharmacokinetic properties, and the tetrahydropyranyl (Thp) protecting group, which enables a modular and convergent synthetic strategy. We will detail the rationale behind each synthetic step, provide robust, step-by-step protocols, and offer insights into the characterization and purification of the resulting bifunctional molecules.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[3][4][5] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[6] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6]

While the choice of ligands determines the PROTAC's target, the linker is far from a passive spacer. Its length, composition, and attachment points critically influence the physicochemical properties and biological activity of the final molecule.[1] PEG linkers are among the most common and effective scaffolds used in PROTAC design for several key reasons:[2][]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for bioavailability and cell permeability.[8][][10][11]

-

Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.

-

Flexibility and Length: The flexible nature of PEG chains allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[12] The ability to easily synthesize PEG linkers of various lengths enables systematic optimization of degradation efficiency.[2][10]

This guide focuses on a 12-unit PEG linker (PEG12), a length often found to be effective in spanning the distance required for ternary complex formation. To facilitate a modular and controlled synthesis, we employ a tetrahydropyranyl (Thp) protecting group. The Thp group is an acid-labile protecting group for alcohols, which allows for the sequential and regioselective attachment of the POI and E3 ligase ligands.

Overall Synthetic Strategy

The synthesis of a PROTAC is a multi-step process that benefits from a convergent approach, where the linker is sequentially coupled to the two distinct ligands. The use of an orthogonally protected linker, such as a Thp-protected PEG derivative, is central to this strategy. The overall workflow is depicted below.

Caption: General workflow for PROTAC synthesis using a Thp-protected PEG linker.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific reactivity of their chosen ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Thp Protection of a Hydroxyl-Terminated PEG Linker

Rationale: The first step is to protect the terminal hydroxyl group of a bifunctional PEG linker (e.g., HO-PEG12-CO2H). This prevents the hydroxyl group from participating in the subsequent amide coupling reaction. The Thp group is ideal as it is stable to the basic conditions of amide coupling but can be removed under mild acidic conditions that typically do not affect other functional groups in the PROTAC.[13][14]

Materials:

| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| HO-PEG12-COOH | ~622.7 g/mol | 1.0 g | 1.61 | 1.0 |

| 3,4-Dihydropyran (DHP) | 84.12 g/mol | 406 mg (0.43 mL) | 4.82 | 3.0 |

| Pyridinium p-toluenesulfonate (PPTS) | 251.30 g/mol | 40 mg | 0.16 | 0.1 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

Procedure:

-

Dissolve HO-PEG12-COOH (1.0 eq) in anhydrous DCM (approx. 0.08 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 3,4-Dihydropyran (DHP, 3.0 eq). The use of excess DHP drives the reaction to completion.

-

Add a catalytic amount of PPTS (0.1 eq). PPTS is a milder acid catalyst than p-TsOH, which can be beneficial for sensitive substrates.[14]

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

-

Characterization: Confirm the structure of the product, Thp-O-PEG12-COOH, by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the Thp group will confirm successful protection.

Protocol 2: Coupling of Protected Linker to E3 Ligase Ligand

Rationale: This step involves forming a stable amide bond between the carboxylic acid of the protected linker and an amine on the E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). Peptide coupling reagents like HATU are used to activate the carboxylic acid for efficient reaction.

Materials:

| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| Thp-O-PEG12-COOH | ~706.8 g/mol | 500 mg | 0.71 | 1.0 |

| E3 Ligase Ligand-NH2 | (Varies) | (e.g., 200 mg) | 0.78 | 1.1 |

| HATU | 380.23 g/mol | 322 mg | 0.85 | 1.2 |

| DIPEA | 129.24 g/mol | 274 mg (0.37 mL) | 2.12 | 3.0 |

| Anhydrous DMF | - | 10 mL | - | - |

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Thp-O-PEG12-COOH (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and maintain a basic pH for the reaction.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (Thp-O-PEG12-Ligand(E3)) by flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure by ¹H NMR and HRMS.

Protocol 3: Thp Deprotection to Reveal the Terminal Hydroxyl

Rationale: The Thp group is an acetal, which is readily cleaved under mild acidic conditions to regenerate the free hydroxyl group.[15] This hydroxyl will serve as the nucleophile in the final coupling step.

Caption: Mechanism of acid-catalyzed Thp deprotection.

Materials:

| Reagent | M.W. | Amount (Example) | Moles (mmol) |

|---|---|---|---|

| Thp-O-PEG12-Ligand(E3) | (Varies) | 400 mg | 0.45 |

| Acetic Acid (AcOH) | 60.05 g/mol | 6 mL | - |

| Tetrahydrofuran (THF) | - | 2 mL | - |

| Water (H2O) | - | 2 mL | - |

Procedure:

-

Dissolve the protected intermediate, Thp-O-PEG12-Ligand(E3), in a 3:1:1 mixture of AcOH:THF:H2O.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) to facilitate the reaction.

-

Monitor the deprotection by LC-MS (typically complete within 2-6 hours).

-

Workup: Once complete, carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

-

Purification: The crude product, HO-PEG12-Ligand(E3), can often be used in the next step without further purification. If necessary, purify by flash chromatography.

-

Characterization: Confirm the removal of the Thp group and the presence of the free hydroxyl by ¹H NMR and mass spectrometry.

Protocol 4: Final Coupling to the Warhead Ligand

Rationale: The final step is to couple the linker-E3 ligand intermediate with the warhead (POI ligand). The choice of reaction depends on the available functional groups. Here, we describe a Williamson ether synthesis, where the deprotected hydroxyl group acts as a nucleophile to displace a leaving group (e.g., a bromide) on the warhead.

Materials:

| Reagent | M.W. | Amount (Example) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| HO-PEG12-Ligand(E3) | (Varies) | 200 mg | 0.24 | 1.0 |

| Warhead-Br | (Varies) | (e.g., 100 mg) | 0.26 | 1.1 |

| Sodium Hydride (NaH, 60% in oil) | 24.00 g/mol | 14 mg | 0.36 | 1.5 |

| Anhydrous DMF or Acetonitrile | - | 5 mL | - | - |

Procedure:

-

Caution! NaH is highly reactive with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

-

Dissolve the alcohol, HO-PEG12-Ligand(E3) (1.0 eq), in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.

-

Add a solution of the warhead containing the leaving group (Warhead-Br, 1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Final Purification: The final PROTAC must be of high purity for biological evaluation. Purify the crude product using preparative reverse-phase HPLC.

-

Final Characterization: Confirm the identity and purity (>95%) of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The modular synthetic strategy outlined in this application note, centered on a Thp-protected PEG12 linker, offers a reliable and adaptable method for constructing novel PROTAC degraders. The use of a PEG-based linker provides significant advantages in terms of the final compound's physicochemical properties, while the Thp protecting group allows for a controlled, convergent synthesis. By carefully following these protocols and adapting them to specific ligand systems, researchers can efficiently assemble libraries of PROTACs for the systematic optimization of targeted protein degradation.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. Retrieved February 5, 2026, from [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved February 5, 2026, from [Link]

-

Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmacology & Therapeutics, 214, 107606. Retrieved February 5, 2026, from [Link]

-

JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved February 5, 2026, from [Link]

-

Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1108–1114. Retrieved February 5, 2026, from [Link]

-

JenKem Technology USA. (n.d.). PROTAC PEG LINKERS. Retrieved February 5, 2026, from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 5, 2026, from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved February 5, 2026, from [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved February 5, 2026, from [Link]

-

Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved February 5, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(25), 5919-5927. Retrieved February 5, 2026, from [Link]

Sources